(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid
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Overview
Description
(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group and a carbonyl group, which is linked to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid typically involves the coupling of a pyridine derivative with an amino acid precursor. One common method involves the use of magnetically recoverable catalysts for the preparation of pyridine derivatives . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes can further enhance the production yield and reduce the cost of manufacturing.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium (IV) oxide, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the amino acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: This compound shares the pyridine ring structure but differs in the functional groups attached to the ring.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with different substituents, used in similar synthetic applications.
Uniqueness
(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid is unique due to its specific combination of a pyridine ring and an amino acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)10(12(16)17)14-11(15)9-6-13-5-4-8(9)3/h4-7,10H,1-3H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLMJBKQRMAOPQ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC=C1)C(=O)N[C@@H](C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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